molecular formula C27H22N4O4 B4559711 (2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide

Cat. No.: B4559711
M. Wt: 466.5 g/mol
InChI Key: LZOQDDVPLDLPGC-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a methoxyphenyl group, and an indole moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitrobenzyl group. The final steps involve the formation of the cyano group and the methoxyphenyl group under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity starting materials and advanced purification methods, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-[(4-nitrophenyl)methyl]indol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4/c1-18-25(15-20(16-28)27(32)29-21-9-13-23(35-2)14-10-21)24-5-3-4-6-26(24)30(18)17-19-7-11-22(12-8-19)31(33)34/h3-15H,17H2,1-2H3,(H,29,32)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOQDDVPLDLPGC-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide
Reactant of Route 5
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide
Reactant of Route 6
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.